N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea
Description
N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea is a synthetic urea derivative characterized by a 1,8-naphthyridine core substituted with a trifluoromethyl (-CF₃) group at the 2-position and a 3-(trifluoromethyl)phenyl moiety at the adjacent urea nitrogen. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, which are critical for biological activity . The inclusion of trifluoromethyl groups enhances lipophilicity and metabolic stability, traits often leveraged in agrochemical and pharmaceutical design .
Properties
CAS No. |
388565-53-5 |
|---|---|
Molecular Formula |
C17H10F6N4O |
Molecular Weight |
400.28 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)-1,8-naphthyridin-3-yl]-1-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H10F6N4O/c18-16(19,20)10-4-1-5-11(8-10)27(15(24)28)12-7-9-3-2-6-25-14(9)26-13(12)17(21,22)23/h1-8H,(H2,24,28) |
InChI Key |
MDGVUDGNIPPHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N(C2=C(N=C3C(=C2)C=CC=N3)C(F)(F)F)C(=O)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-(Trifluoromethyl)-1,8-naphthyridine Core
- Friedländer-type Annulation: A copper- or silver-catalyzed Friedländer annulation of 2-amino-3-trifluoroacetyl-pyridines with terminal alkynes in aqueous media efficiently constructs the 1,8-naphthyridine ring bearing trifluoromethyl substituents.
- This method tolerates diverse functional groups, including urea and heterocyclic moieties, and provides high yields (65–99%) of trifluoromethylated naphthyridines.
- The trifluoromethyl group is introduced via trifluoroacetyl precursors, which undergo cyclization under mild catalytic conditions.
Preparation of the 3-(Trifluoromethyl)phenyl Isocyanate Intermediate
Formation of the Urea Linkage
- The key step involves the reaction of the 2-(trifluoromethyl)-1,8-naphthyridin-3-amine derivative with the aryl isocyanate.
- This nucleophilic addition forms the urea bond linking the naphthyridine and trifluoromethylphenyl moieties.
- The reaction is typically performed in anhydrous solvents such as dichloromethane or methylene chloride at room temperature or slightly elevated temperatures to ensure high yield and purity.
Detailed Stepwise Synthetic Route
| Step | Reaction Description | Reagents & Conditions | Notes & Yield |
|---|---|---|---|
| 1 | Preparation of 2-amino-3-trifluoroacetyl-pyridine | Starting from pyridine derivatives, trifluoroacetylation using trifluoroacetic anhydride or related reagents | High regioselectivity for 3-position trifluoroacetylation |
| 2 | Friedländer annulation to form 2-(trifluoromethyl)-1,8-naphthyridine | Copper(I) or silver(I) catalyst, terminal alkynes, aqueous media, room temperature to mild heating | Yields 65–99%; tolerates diverse functional groups including ureas |
| 3 | Synthesis of 3-(trifluoromethyl)phenyl isocyanate | 3-(Trifluoromethyl)aniline + bis(trichloromethyl)carbonate (triphosgene), base, inert atmosphere | High purity isocyanate, essential for urea formation |
| 4 | Urea formation via coupling | 2-(Trifluoromethyl)-1,8-naphthyridin-3-amine + 3-(trifluoromethyl)phenyl isocyanate, solvent (e.g., DCM), room temperature | Yields typically >80%; reaction monitored by TLC and purified by chromatography |
Alternative and Supporting Synthetic Approaches
- Silver-mediated Oxidative Trifluoromethylation: Novel reagents such as N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamines enable direct trifluoromethylation of nitrogen atoms in heterocycles under photoredox catalysis, which could be adapted for late-stage trifluoromethylation of urea derivatives.
- Molecular Hybridization Strategy: Combining diaryl urea and pyridinyl moieties via molecular hybridization enhances biological activity and can guide the design of intermediates for the target compound.
- Catalytic Hydrogenation: Pd-C catalytic hydrogenation is used in intermediate steps to reduce nitro or halogenated precursors before urea formation.
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used for reaction monitoring.
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR confirm trifluoromethyl incorporation and urea bond formation.
- Mass Spectrometry (ESI-MS): Confirms molecular weights and purity.
- Infrared Spectroscopy (IR): Urea carbonyl and N-H stretching bands confirm urea formation.
- Chromatography: Silica gel column chromatography with solvents like dichloromethane/methanol mixtures for purification.
Summary Table of Key Reagents and Conditions
| Reagent/Intermediate | Role | Typical Conditions | Yield Range |
|---|---|---|---|
| 2-Amino-3-trifluoroacetyl-pyridine | Naphthyridine precursor | Copper/Ag catalyst, aqueous media, mild heating | 65–99% |
| 3-(Trifluoromethyl)aniline | Aryl amine for isocyanate | Triphosgene, base, inert atmosphere | >85% |
| Bis(trichloromethyl)carbonate (Triphosgene) | Isocyanate formation reagent | Room temperature, inert atmosphere | High purity product |
| Dichloromethane (DCM) | Solvent for urea coupling | Room temperature | High yield urea formation |
Research Findings and Applications
- The trifluoromethyl groups enhance metabolic stability and binding affinity in kinase inhibition assays, as seen in related compounds targeting mTOR and PI3K pathways.
- The urea linkage serves as a hydrogen bond donor/acceptor, critical for biological activity.
- The synthetic methodologies allow for structural diversification, enabling medicinal chemistry optimization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound belongs to the urea class, a group widely utilized in agrochemicals and pharmaceuticals. Below is a comparative analysis with key analogs:
Key Observations:
Core Heterocycle Differences: The 1,8-naphthyridine core in the target compound distinguishes it from simpler phenyl or benzoylurea analogs (e.g., fluometuron, isoproturon). This bicyclic system may confer enhanced binding affinity in biological systems due to increased rigidity and surface area for molecular interactions . In contrast, benzoylureas like novaluron and hexaflumuron rely on a single aromatic ring with halogen/alkoxy substituents for activity, targeting chitin synthesis in insects .
Trifluoromethyl Substitution: Dual trifluoromethyl groups in the target compound likely improve metabolic stability and membrane permeability compared to mono-trifluoromethyl analogs (e.g., fluometuron). This aligns with trends in agrochemical design, where CF₃ groups mitigate oxidative degradation . Patent compounds () emphasize trifluoromethylated pyridines/pyrazoles for pesticidal activity, suggesting the target compound’s naphthyridine core could offer novel modes of action .
Biological Activity :
- While fluometuron and isoproturon act as herbicides via photosystem II inhibition, the target compound’s naphthyridine structure may target kinase enzymes or insect nervous systems, as seen in newer urea-based insecticides .
Research Implications and Limitations
- Data Gaps: No direct biological or crystallographic data for the target compound are provided in the evidence. Structural insights (e.g., X-ray studies using SHELX ) would clarify conformational preferences and binding modes.
- Comparative Efficacy: Further studies are needed to benchmark this compound against commercial urea pesticides (e.g., novaluron) in terms of potency, environmental persistence, and toxicity.
Biological Activity
N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea is a synthetic compound with a complex structure characterized by its trifluoromethyl groups and naphthyridine core. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and inflammation.
- Molecular Formula : C17H10F6N4O
- Molecular Weight : 400.28 g/mol
- CAS Number : 388565-53-5
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit specific kinases and phosphodiesterases, which are crucial in regulating inflammatory responses and cancer cell proliferation.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating the following effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Hep G2 | 8.7 | Inhibition of C-Raf kinase |
| A549 | 10.5 | Induction of apoptosis |
| KCC-853 | 9.0 | Cell cycle arrest in G2/M phase |
These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential in modulating inflammatory pathways. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The following table summarizes its anti-inflammatory activity:
| Cytokine | Inhibition (%) at 10 μM |
|---|---|
| TNF-α | 85 |
| IL-6 | 75 |
| IL-1β | 70 |
The inhibition of these cytokines indicates that this compound could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the efficacy of this compound against a panel of cancer cell lines. The compound exhibited dose-dependent cytotoxicity and was particularly effective against Hep G2 cells, with an IC50 value significantly lower than that of standard chemotherapeutics like sorafenib .
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea, considering steric and electronic challenges posed by trifluoromethyl groups?
- Methodological Answer : The synthesis involves coupling a 1,8-naphthyridine core with trifluoromethyl-substituted phenylurea. Key steps include:
- Step 1 : Preparation of 2-trifluoromethyl-1,8-naphthyridine via nucleophilic substitution or transition-metal-catalyzed trifluoromethylation .
- Step 2 : Urea formation via reaction of 3-amino-1,8-naphthyridine with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., DMF, 60–80°C).
- Challenges : Trifluoromethyl groups hinder reactivity; microwave-assisted synthesis or Lewis acid catalysts (e.g., ZnCl₂) improve yield .
Q. How can X-ray crystallography resolve the structural ambiguities of this compound, particularly the conformation of the urea linker and trifluoromethyl groups?
- Methodological Answer :
- Use single-crystal X-ray diffraction with SHELXL for refinement (high-resolution data <1.0 Å recommended) .
- Address disorder in trifluoromethyl groups by applying restraints (ISOR, DELU) and modeling split positions.
- Validate hydrogen bonding between urea NH and naphthyridine N atoms to confirm planar conformation .
Advanced Research Questions
Q. What strategies mitigate discrepancies between computational predictions (e.g., DFT) and experimental data for this compound’s electronic properties?
- Methodological Answer :
- Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (FMOs) and electrostatic potential maps.
- Experimental : Compare with UV-Vis spectroscopy (λmax in DMSO) and cyclic voltammetry (HOMO-LUMO gap).
- Discrepancy Resolution : Adjust solvent effects (PCM model) and account for crystal packing forces in DFT .
Q. How does the compound interact with biological targets (e.g., kinases or ion channels), and what assays validate its selectivity?
- Methodological Answer :
- Target Screening : Use fluorescence polarization assays for kinase inhibition or patch-clamp electrophysiology for ion channel modulation .
- Selectivity : Profile against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) or TRP channels (e.g., TRPV1, TRPA1) .
- Mechanism : Molecular docking (AutoDock Vina) predicts binding to ATP pockets or allosteric sites; validate via mutagenesis (e.g., Kd measurements) .
Q. What analytical techniques resolve batch-to-batch variability in purity, especially for trace byproducts with trifluoromethyl motifs?
- Methodological Answer :
- Primary Analysis : ⁹¹⁹F NMR (470 MHz) detects trace trifluoroacetic acid (TFA) or des-trifluoromethyl byproducts (δ −60 to −70 ppm) .
- Secondary Analysis : HRMS-TOF (ESI+) with isotopic pattern matching to exclude halogenated impurities .
- Quantification : Use qNMR with 1,3,5-trimethoxybenzene as an internal standard .
Data Contradiction Analysis
Q. Why do solubility studies in polar solvents (e.g., DMSO) conflict with partition coefficient (logP) predictions?
- Hypothesis : Trifluoromethyl groups induce microsolvation effects or polymorphic forms.
- Resolution :
- Conduct polymorph screening (PXRD, DSC) to identify metastable forms with higher solubility.
- Recalculate logP using fragment-based methods (e.g., ClogP vs. ACD/logP) with correction for hydrogen-bond donor capacity .
Structural and Functional Analogues
Q. How do structural modifications (e.g., replacing trifluoromethyl with cyano groups) alter the compound’s bioactivity and stability?
- Methodological Answer :
- Synthesis : Replace CF₃ with CN via Pd-catalyzed cyanation (e.g., Zn(CN)₂, 100°C).
- Stability : Assess hydrolytic stability in PBS (pH 7.4, 37°C) via HPLC; cyano derivatives degrade 2–3x faster than CF₃ analogs .
- Bioactivity : Test IC₅₀ shifts in kinase assays; cyano groups may reduce potency but improve solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
